molecular formula C7H13ClF2N2O2 B2542173 2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide hydrochloride CAS No. 2230798-43-1

2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide hydrochloride

Cat. No.: B2542173
CAS No.: 2230798-43-1
M. Wt: 230.64
InChI Key: LELVKDVQPFEKBC-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide hydrochloride is a fluorinated acetamide derivative characterized by a hydroxypyrrolidine ring and a difluoroacetamide backbone. This compound is primarily utilized in pharmaceutical research and development, as indicated by its suppliers’ focus on active pharmaceutical ingredients (APIs) and collaborations with biopharmaceutical companies . Its hydrochloride salt form suggests enhanced solubility for formulation purposes.

Properties

IUPAC Name

2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N2O2.ClH/c1-10-5(12)7(8,9)6(13)2-3-11-4-6;/h11,13H,2-4H2,1H3,(H,10,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELVKDVQPFEKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1(CCNC1)O)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents.

    Acetamide Formation: The acetamide moiety is formed by reacting the intermediate with acetic anhydride or similar reagents.

    Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to remove the difluoromethyl group or to convert the acetamide to an amine.

    Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce an amine.

Scientific Research Applications

2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and binding affinity to target proteins or enzymes. The hydroxyl group may participate in hydrogen bonding, further influencing the compound’s activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Key Substituents Functional Groups Primary Application
2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide hydrochloride 3-Hydroxypyrrolidine, difluoroacetamide Amide, hydroxyl, fluoride Pharmaceutical R&D
3-Chloro-N-phenyl-phthalimide Chlorine, phenyl, phthalimide ring Imide, chloride Polymer synthesis
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chlorine, methoxymethyl, diethylphenyl Amide, chloride, ether Herbicide
Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) Chlorine, thienyl, methoxyalkyl Amide, chloride, thiophene Herbicide
2,2-Difluoro-2-(perfluorofuran-2-yl)-1-phenylethyl methylphosphonate Heptafluorotetrahydrofuran, phosphonate Phosphonate, fluoride, phenyl Specialty chemical

Key Differences and Implications

Fluorine vs. Chlorine Substitution :

  • The target compound’s difluoroacetamide group offers higher electronegativity and metabolic stability compared to chloroacetamides like alachlor and dimethenamid. Chlorine in agrochemicals enhances lipophilicity for membrane penetration but increases environmental persistence, whereas fluorine balances stability with reduced toxicity .
  • In contrast, 3-chloro-N-phenyl-phthalimide (a polymer precursor) uses chlorine for reactivity in polycondensation reactions, highlighting divergent functional roles despite shared halogenation .

Heterocyclic Moieties :

  • The 3-hydroxypyrrolidine ring in the target compound provides a polar, hydrogen-bonding site absent in alachlor (methoxymethyl) or dimethenamid (thienyl). This feature is critical for drug-receptor interactions in pharmaceuticals .
  • Perfluorofuran in ’s compound introduces extreme fluorination for thermal/chemical resistance, contrasting with the hydroxypyrrolidine’s pharmacological utility .

Applications :

  • Pharmaceutical vs. Agrochemical : The target compound’s suppliers (e.g., Aurobindo Pharma, Goodee Pharma) emphasize API manufacturing, while chloroacetamides like alachlor are herbicides .
  • Polymer vs. Bioactive : 3-Chloro-N-phenyl-phthalimide’s role in polyimide synthesis contrasts with the target’s bioactive design .

Physicochemical Properties :

  • The hydrochloride salt form of the target compound improves aqueous solubility, unlike neutral agrochemicals (e.g., alachlor) optimized for soil absorption .
  • Fluorinated phosphonates () exhibit distinct reactivity due to phosphorus electronegativity, whereas the target’s acetamide backbone aligns with protease or enzyme targeting .

Research Findings and Mechanistic Insights

  • Similar fluorinated acetamides are explored for enhanced blood-brain barrier penetration .
  • Agrochemical Comparisons : Chloroacetamides like alachlor inhibit fatty acid synthesis in plants, but fluorine’s smaller atomic radius in the target compound may alter target specificity, reducing off-target effects .
  • Synthetic Challenges : The hydroxypyrrolidine ring’s stereochemistry and difluoroacetamide synthesis likely require advanced fluorination techniques (e.g., electrophilic fluorination), contrasting with simpler chlorination in polymer precursors .

Biological Activity

2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide hydrochloride is a synthetic compound with significant potential in biomedical research. Its unique structural features, including a difluoroacetyl group and a hydroxypyrrolidine ring, suggest various biological activities that warrant investigation. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

  • Molecular Formula : C7H13ClF2N2O2
  • Molecular Weight : 230.64 g/mol
  • CAS Number : 2230798-43-1
  • IUPAC Name : 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide; hydrochloride

The compound's structure includes:

  • A difluoroacetyl group , which enhances reactivity.
  • A hydroxypyrrolidine ring , contributing to chirality and potential for hydrogen bonding.
  • An N-methylacetamide moiety , influencing polarity and interaction with biological targets.

The biological activity of the compound may be attributed to several mechanisms:

  • Inhibition of Glycolysis : Similar compounds have been shown to inhibit key enzymes in the glycolytic pathway, making them effective against tumors that rely heavily on glycolysis for energy.
  • Apoptosis Induction : The presence of the difluoroacetyl group may enhance the compound's ability to induce programmed cell death in cancer cells.
  • Cell Cycle Arrest : By interfering with cellular signaling pathways, the compound may halt the progression of the cell cycle, preventing cancer cell proliferation.

Case Studies and Research Findings

While direct studies on 2,2-Difluoro-2-(3-hydroxypyrrolidin-3-yl)-N-methylacetamide hydrochloride are scarce, related research highlights its potential:

  • A study on fluorinated derivatives of glucose analogs demonstrated significant cytotoxic effects against glioblastoma cells, suggesting that similar modifications could enhance therapeutic efficacy in other compounds .
  • Another investigation into HSP90 inhibitors revealed that modifications in molecular structure could lead to improved solubility and bioavailability, critical factors for effective cancer therapy .

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